4,4-Dimethoxybut-3-en-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

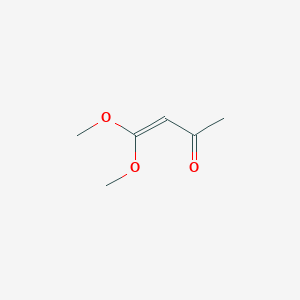

Structure

3D Structure

Properties

IUPAC Name |

4,4-dimethoxybut-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-5(7)4-6(8-2)9-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BESSYZFGADOYRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=C(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10492230 | |

| Record name | 4,4-Dimethoxybut-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10492230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50473-61-5 | |

| Record name | 4,4-Dimethoxybut-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10492230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Enone and Acetal Chemistry

The synthetic utility of 4,4-Dimethoxybut-3-en-2-one stems directly from the distinct chemical properties of its two primary functional groups: the enone system and the dimethyl acetal (B89532).

The α,β-unsaturated ketone moiety, commonly known as an enone, is a well-established functional group in organic synthesis. It features two electrophilic centers: the carbonyl carbon and the β-carbon of the double bond. This conjugated system allows for 1,2-addition (to the carbonyl) or 1,4-conjugate addition (to the β-carbon), providing a powerful tool for forming carbon-carbon and carbon-heteroatom bonds.

Concurrently, the molecule contains a dimethyl acetal group. Acetals are known as protecting groups for aldehydes or ketones because they are stable under neutral or basic conditions but are readily hydrolyzed back to the carbonyl compound under acidic conditions. In this compound, the acetal functions as a masked aldehyde group. This feature is highly valuable in multi-step syntheses, as it allows for selective reactions at the enone part of the molecule while the latent aldehyde remains protected. The strategic deprotection of the acetal at a later stage can then reveal a new reactive site for further functionalization. This concept of a masked functional group is a cornerstone of modern synthesis, and related building blocks like 4,4-Dimethoxybut-1-yne (B1619715) are prized for incorporating a masked aldehyde within a versatile carbon chain. orgsyn.org

Table 1: Physicochemical Properties of this compound and Related Compounds Note: Data for the specific title compound is limited; properties of a closely related analog are provided for context.

Historical Development and Emergence As a Key Synthon

The concept of a "synthon" was introduced in 1967 by E. J. Corey to describe hypothetical structural units within a molecule that assist in planning a synthesis by working backward from the target product. bibliotekanauki.pl This process, known as retrosynthetic analysis, simplifies complex molecules into precursor fragments, or synthons, which correspond to readily available synthetic equivalents. egrassbcollege.ac.in

4,4-Dimethoxybut-3-en-2-one has emerged as a key C4-synthon, a four-carbon building block, precisely because of its bifunctional nature. While the specific date of its first synthesis is not widely documented, its utility is part of a broader development in organic chemistry focused on creating versatile, multi-functional reagents. Ketene acetals, of which this compound is a vinylogous derivative, became recognized as convenient building blocks for synthesizing a variety of fluorine-containing heterocycles through reactions with bifunctional nucleophiles. clockss.org The related saturated ketone, 4,4-Dimethoxy-2-butanone (B155242), has been used to prepare heterocycles like pyrazoles and pyrimidines, illustrating the value of the underlying carbon skeleton with a masked aldehyde. The introduction of the enone functionality in this compound enhances this utility, providing additional reaction pathways and making it a more dynamic tool for synthetic chemists.

Scope and Significance in Modern Organic Synthesis

Direct Synthesis of this compound

The direct synthesis of this compound can be achieved through several routes, most notably via condensation and alkylation reactions, as well as methodologies starting from 1,1,1-trimethoxyethane precursors.

Condensation and Alkylation Routes

Condensation reactions represent a fundamental approach to constructing the carbon skeleton of this compound. A common strategy involves the base-catalyzed aldol (B89426) condensation of an appropriate enolate with a suitable electrophile. For instance, the reaction of the lithium enolate of this compound, generated by treatment with lithium diisopropylamide (LDA), with aldehydes can be employed. psu.edu The stereoselectivity of such aldol condensations can be influenced by the choice of metal enolate and the presence of chelating agents. psu.edu

Alkylation routes provide another avenue for the synthesis of this compound and its derivatives. These methods typically involve the reaction of a nucleophilic precursor with an alkylating agent.

Methodologies from 1,1,1-Trimethoxyethane Precursors

A significant synthetic pathway to this compound and its analogues starts from 1,1,1-trimethoxyethane. clockss.orgclockss.orgnist.gov This orthoester serves as a key starting material that can be functionalized to introduce the desired structural features. For example, 1,1,1-trimethoxyethane can be chlorinated to produce 2-chloro-1,1,1-trimethoxyethane, a versatile intermediate. google.comsigmaaldrich.com

A notable synthesis of 1,1,1-trifluoro-4,4-dimethoxybut-3-en-2-one, a trifluoromethyl analogue, involves the reaction of 1,1,1-trimethoxyethane with trifluoroacetic anhydride (B1165640) in the presence of pyridine. clockss.org This method provides the target compound in high yield. clockss.org

Synthesis of Halogenated and Substituted Derivatives of this compound

The introduction of halogen atoms and other substituents into the this compound framework leads to a diverse range of analogues with unique reactivity and potential applications.

Preparation of Trifluoromethyl-Substituted Analogues, including 4,4-Dimethoxy-1,1,1-trifluorobut-3-en-2-one

The synthesis of 4,4-dimethoxy-1,1,1-trifluorobut-3-en-2-one is of particular interest due to the influence of the trifluoromethyl group on the molecule's properties. As mentioned, a common method involves the reaction of 1,1,1-trimethoxyethane with trifluoroacetic anhydride. clockss.org This trifluoromethylated building block is a valuable precursor for the synthesis of various trifluoromethyl-substituted heterocycles and carbocycles. acs.orgnih.govacs.org

For instance, TiCl₄-mediated formal [3+3] cyclocondensation of 1,3-bis(trimethylsilyloxy)-1,3-butadienes with 4,4-dimethoxy-1,1,1-trifluorobut-3-en-2-one yields functionalized 4-methoxy-6-(trifluoromethyl)salicylates and 3-methoxy-5-(trifluoromethyl)phenols with good regioselectivity. acs.orgnih.govacs.org The choice of Lewis acid can significantly influence the reaction outcome, with Me₃SiOTf favoring the formation of trifluoromethyl-substituted pyran-4-ones under certain conditions. acs.orgnih.govacs.org

| Reactant 1 | Reactant 2 | Lewis Acid | Major Product(s) | Reference |

| 1,3-Bis(trimethylsilyloxy)-1,3-butadienes | 4,4-Dimethoxy-1,1,1-trifluorobut-3-en-2-one | TiCl₄ | 4-Methoxy-6-(trifluoromethyl)salicylates, 3-Methoxy-5-(trifluoromethyl)phenols | acs.orgnih.govacs.org |

| 1,3-Bis(trimethylsilyloxy)-1,3-butadienes (C4-unsubstituted) | 4,4-Dimethoxy-1,1,1-trifluorobut-3-en-2-one | Me₃SiOTf | Trifluoromethyl-substituted pyran-4-ones | acs.orgnih.gov |

| 1,3-Bis(trimethylsilyloxy)-1,3-butadienes (C4-substituted) | 4,4-Dimethoxy-1,1,1-trifluorobut-3-en-2-one | Me₃SiOTf | Trifluoromethylated cyclohexenones | acs.orgnih.gov |

Synthesis of Other Halogenated Variants (e.g., CF₂Cl, CF₂H, CCl₃-substituted analogues)

The synthesis of other halogenated derivatives of this compound has also been explored. For example, 1-chloro-1,1-difluoro-4,4-dimethoxybut-3-en-2-one and 1,1-difluoro-4,4-dimethoxybut-3-en-2-one are used in TiCl₄-mediated [3+3] cyclocondensations with 1,3-bis(silyloxy)-1,3-butadienes to produce CF₂Cl- and CF₂H-substituted salicylates, respectively. researchgate.netresearchgate.net The use of Me₃SiOTf as the Lewis acid in these reactions can lead to the formation of CF₂Cl- and CF₂H-substituted pyran-4-ones and cyclohexenones. researchgate.net

Furthermore, 1,1,1-trichloro-4,4-dimethoxybut-3-en-2-one serves as a precursor for the synthesis of 6-(trichloromethyl)salicylates through TiCl₄-mediated cyclization with 1,3-bis(trimethylsilyloxy)buta-1,3-dienes. researchgate.netresearchgate.net

| Halogenated Precursor | Lewis Acid | Major Product Type | Reference |

| 1-Chloro-1,1-difluoro-4,4-dimethoxybut-3-en-2-one | TiCl₄ | CF₂Cl-substituted salicylates | researchgate.netresearchgate.net |

| 1,1-Difluoro-4,4-dimethoxybut-3-en-2-one | TiCl₄ | CF₂H-substituted salicylates | researchgate.net |

| 1,1,1-Trichloro-4,4-dimethoxybut-3-en-2-one | TiCl₄ | Trichloromethyl-substituted salicylates | researchgate.netresearchgate.net |

| 1-Chloro-1,1-difluoro-4,4-dimethoxybut-3-en-2-one | Me₃SiOTf | CF₂Cl-substituted pyran-4-ones/cyclohexenones | researchgate.net |

Derivatization via Amine Additions (e.g., 4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one)

The introduction of an amino group, particularly a dimethylamino group, at the C4 position of the butenone backbone leads to the formation of enamines, which are valuable synthetic intermediates. The synthesis of (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one is typically achieved through the reaction of 1,1-dimethoxy-3-buten-2-one with dimethylamine. Another efficient method involves the condensation of 1,1-dimethoxy-N,N-dimethylmethanamine with 1,1-dimethoxypropan-2-one. This reaction proceeds via a nucleophilic addition-elimination mechanism.

These amino-substituted derivatives serve as versatile building blocks in organic synthesis. For example, they can be used in the Pfitzinger reaction to synthesize quinoline-4-carboxylic acid derivatives.

Related Synthetic Methodologies for Acetal-Containing Enones and Butanones

General Acetalization and Ketalization Principles and Catalysis

Acetalization and ketalization are fundamental reactions in organic synthesis for the protection of aldehydes and ketones, respectively. acs.org These reactions involve the treatment of a carbonyl compound with an alcohol, typically in the presence of an acid catalyst, to form an acetal (B89532) or ketal. acs.orgmdpi.com The process is reversible, and the removal of water is often necessary to drive the equilibrium towards the product side. mdpi.comnih.gov

A variety of catalysts can be employed to facilitate this transformation. Traditionally, protic acids such as hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid have been used. acs.orgnih.gov However, these strong acids can be corrosive and may not be compatible with acid-sensitive functional groups within the substrate. acs.org This has led to the development of alternative catalytic systems.

Lewis acids, such as indium(III) chloride and iron(III) complexes, have proven to be effective catalysts for acetalization and ketalization. researchgate.netnih.gov These catalysts offer milder reaction conditions and can be more tolerant of sensitive functionalities. For instance, indium(III) chloride can catalyze the protection of a range of aldehydes and ketones as their 1,3-dioxolane (B20135) or dialkyl acetal derivatives. researchgate.net Similarly, certain iron complexes have demonstrated high efficiency in the ketalization of glycerol (B35011) with various ketones and aldehydes. nih.gov

Transition metal complexes, such as those based on cobalt, have also been developed for these transformations, sometimes offering the advantage of operating under solvent-free conditions. mdpi.com Metal-free catalysts, including N-bromosuccinimide (NBS), have also been explored to avoid issues associated with metal contamination and to allow for the protection of substrates with particularly acid-labile groups. researchgate.net

The general mechanism for acid-catalyzed acetalization involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of an alcohol molecule to form a hemiacetal intermediate. Subsequent protonation of the hydroxyl group and elimination of a water molecule generates an oxonium ion, which is then attacked by a second alcohol molecule to yield the final acetal product. acs.org

Table 1: Comparison of Catalysts for Acetalization and Ketalization

| Catalyst Type | Examples | Advantages | Disadvantages |

| Protic Acids | HCl, H₂SO₄, p-TsOH | Readily available, inexpensive | Corrosive, not suitable for acid-sensitive substrates |

| Lewis Acids | InCl₃, FeCl₃ complexes | Milder conditions, good for sensitive substrates | May require specific ligands, potential metal contamination |

| Transition Metal Complexes | Cobaloxime | High efficiency, potential for solvent-free conditions | Catalyst preparation can be complex |

| Metal-Free Catalysts | N-Bromosuccinimide (NBS) | Avoids metal contamination, good for acid-labile groups | May have a more limited substrate scope |

Synthesis of 4,4-Dimethoxy-2-butanone (B155242)

The synthesis of 4,4-dimethoxy-2-butanone is a key process for obtaining a valuable 1,3-dielectrophilic building block used in the synthesis of various aromatic and heterocyclic compounds. crimsonpublishers.com One established method involves the reaction of sodioformylacetone with methanol (B129727) in the presence of an acid. google.com

A common industrial approach utilizes acetone (B3395972), methyl formate (B1220265), and sodium methoxide (B1231860) as raw materials to generate a methanol solution of sodioformylacetone. google.com This solution can then be directly used for the subsequent acetalization step without the need for isolating the sodioformylacetone, which is hygroscopic and difficult to handle as a solid. google.com The neutralization and acetalization are typically carried out using an acid like sulfuric acid. google.com The simultaneous feeding of the sodioformylacetone solution and the acid into the reactor is crucial for maintaining an acidic pH (around 1 or less), which is necessary to achieve a high yield of 4,4-dimethoxy-2-butanone. google.com

Another described procedure involves the dropwise addition of 4,4-dimethoxy-2-butanone to a heated mixture of formamide, water, and an acidic salt like ammonium (B1175870) chloride. orgsyn.org In this process, methanol and methyl formate are formed as byproducts and are distilled off during the reaction. orgsyn.org Following the reaction, the mixture is worked up through extraction and distillation to afford the purified product. orgsyn.org

A patented method outlines a continuous process using a continuous stirred-tank reactor (CSTR) mode. wipo.int This approach involves preparing a sodium methoxide solution and an ethyl formate-acetone mixed solution separately. wipo.int These are then reacted to form sodium formylacetone, which is subsequently reacted with a concentrated sulfuric acid-methanol solution to produce 4,4-dimethoxy-2-butanone. wipo.int This continuous flow method is reported to improve reaction safety, rate, and product quality. wipo.int

Enzymatic Approaches for Precursor Resolution, such as 1,1-Dimethoxybut-3-en-2-ol (B13619413)

Enzymatic reactions offer a highly stereoselective means of obtaining chiral precursors for organic synthesis. A notable example is the enzymatic resolution of racemic 1,1-dimethoxybut-3-en-2-ol, an important α-hydroxyaldehyde precursor for aldol-type reactions. researchgate.netcore.ac.ukconsensus.app

This resolution can be effectively achieved through lipase-catalyzed acylation. researchgate.net In this process, the racemic alcohol is treated with an acyl donor, such as vinyl acetate (B1210297), in the presence of a lipase (B570770) in an organic solvent. The enzyme selectively acylates one of the enantiomers, allowing for the separation of the resulting ester from the unreacted alcohol. For instance, lipases can be used to resolve hydroxyacetals like 1,1-dimethoxybut-3-en-2-ol and 1,1-dimethoxypent-4-en-2-ol. researchgate.net

The stereoselectivity of the reaction is often high, providing access to both enantiomers of the precursor in high enantiomeric excess. The reverse reaction, the enzymatic hydrolysis of the corresponding acetate, can also be highly stereoselective and may provide the opposite enantiomer to the acylation reaction. researchgate.net This complementary approach enhances the utility of enzymatic resolution for accessing both (R)- and (S)- configurations of the chiral alcohol.

Table 2: Enzymatic Resolution of 1,1-Dimethoxybut-3-en-2-ol

| Method | Enzyme | Reactant | Product | Key Feature |

| Acylation | Lipase | Racemic 1,1-dimethoxybut-3-en-2-ol and vinyl acetate | Enantiomerically enriched acetate and unreacted alcohol | High stereoselectivity for one enantiomer |

| Hydrolysis | Lipase | Racemic acetate of 1,1-dimethoxybut-3-en-2-ol | Enantiomerically enriched alcohol and unreacted acetate | Provides the opposite enantiomer to the acylation reaction |

Metal-Mediated C-C Bond Forming Reactions in Enone Synthesis

Metal-mediated carbon-carbon (C-C) bond-forming reactions are a cornerstone of modern organic synthesis, providing powerful tools for the construction of complex molecules, including enones. science.gov Transition metals such as palladium, copper, nickel, and rhodium play a pivotal role in a wide array of cross-coupling and addition reactions. science.govnih.gov

In the context of enone synthesis, copper-catalyzed conjugate addition reactions are particularly relevant. researchgate.net These reactions involve the addition of an organometallic reagent to the β-position of an α,β-unsaturated ketone (enone). This can be achieved by generating organocopper reagents in situ from an alkyl halide, zinc powder, and a copper(I) catalyst in a micellar environment, allowing the reaction to proceed in water at room temperature. researchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions, are also widely used to construct the carbon framework of enones by forming C-C bonds between sp²-hybridized carbons. science.gov These reactions typically involve an organohalide or triflate and an organometallic coupling partner. nih.gov

Furthermore, transition metals can catalyze cascade reactions that form multiple C-C and C-O bonds in a single operation. rsc.org For example, a copper(I)-catalyzed tandem hydration and intramolecular aldol reaction of o-alkynyl benzaldehydes can furnish indanones, which are cyclic enones. rsc.org Similarly, gold-catalyzed hydroalkoxylation-Claisen rearrangement cascades of allyl alcohols and alkynes can lead to the formation of ketones. rsc.org

The choice of metal catalyst and ligands is crucial for the efficiency and selectivity of these reactions. Wide bite angle diphosphine ligands, for instance, have been shown to be effective in palladium-catalyzed cross-coupling reactions for C-C bond formation. science.gov The development of multimetallic catalytic systems, where two different metals work synergistically, has also expanded the scope of C-C bond-forming reactions. nih.gov

Electrophilic and Nucleophilic Character of the Enone Acetal System

The reactivity of this compound is governed by the interplay of its functional groups: the ketone, the carbon-carbon double bond, and the dimethyl acetal. This arrangement creates a conjugated system with distinct electrophilic and nucleophilic sites. The oxygen atom of the carbonyl group and the oxygen atoms of the methoxy (B1213986) groups possess lone pairs of electrons, rendering them nucleophilic centers. Conversely, the system has two primary electrophilic carbons: the carbonyl carbon (C2) and the β-carbon of the α,β-unsaturated system (C4).

The conjugation of the C=C double bond with the carbonyl group delocalizes the electrophilic character of the carbonyl carbon to the β-carbon. This is illustrated by resonance structures that place a partial positive charge on both C2 and C4, making them susceptible to attack by nucleophiles. The acetal group at C4 further influences the electronic properties, stabilizing the positive charge at this position. This dual electrophilicity allows for two main modes of nucleophilic attack: direct 1,2-addition to the carbonyl group and conjugate 1,4-addition to the β-carbon.

The carbonyl carbon (C2) of this compound behaves as a classic electrophilic center, analogous to other ketones. It readily undergoes 1,2-addition reactions with strong, "hard" nucleophiles. These reactions are typically irreversible and kinetically controlled.

A prime example is the reaction with hydrazine (B178648) (H₂NNH₂) and its derivatives. In the first step, the nucleophilic nitrogen of hydrazine attacks the electrophilic carbonyl carbon. This is followed by a proton transfer and subsequent dehydration to form a hydrazone intermediate. This hydrazone can be the final product or can undergo further transformation. For instance, in the Wolff-Kishner reduction, heating the hydrazone with a strong base (like KOH) leads to the formation of a carbanion at C2 and the evolution of nitrogen gas, ultimately resulting in the complete reduction of the carbonyl group to a methylene (B1212753) group.

Another example involves the reaction with organometallic reagents like Grignard reagents (RMgX). These strong nucleophiles preferentially attack the carbonyl carbon in a rapid 1,2-addition, leading to the formation of a tertiary alcohol after acidic workup.

Table 1: Reactivity at the Carbonyl Center (C2)

| Nucleophile | Reaction Type | Intermediate/Product | Conditions |

|---|---|---|---|

| Hydrazine (H₂NNH₂) | Addition-Elimination | Hydrazone | Mild, often acidic catalysis |

| Grignard Reagents (RMgX) | 1,2-Nucleophilic Addition | Tertiary Alcohol | Anhydrous ether, low temp. |

The presence of the α,β-unsaturated system allows for conjugate addition, also known as 1,4-addition or Michael addition. mdpi.comrsc.org This reaction pathway is favored by "soft," weaker nucleophiles and is typically under thermodynamic control. researchgate.net In this process, the nucleophile attacks the electrophilic β-carbon (C4), leading to the formation of an enolate intermediate. This enolate is then protonated, usually at the α-carbon (C3), to yield the 1,4-adduct.

The acetal group at C4 makes it a particularly interesting substrate. Nucleophilic attack at C4 can be followed by the elimination of one of the methoxy groups, regenerating a double bond and effectively leading to a substitution reaction (vinylogous nucleophilic substitution). However, standard Michael acceptors like amines and thiols can add to the β-position. For example, primary and secondary amines add reversibly to α,β-unsaturated ketones to yield β-amino ketones. The thermodynamic stability of the resulting product, which retains the carbonyl group, often drives the reaction towards the 1,4-addition product over the 1,2-addition product. researchgate.net

The general mechanism for conjugate addition proceeds in three steps:

Nucleophilic Attack: The nucleophile adds to the β-carbon of the enone. researchgate.net

Proton Transfer: An intermediate enolate is formed, which is then protonated. researchgate.net

Tautomerization: The enol form tautomerizes to the more stable keto form, yielding the final product. researchgate.net

Table 2: Conjugate Addition (1,4-Addition) Reactivity

| Nucleophile Type | Example | Expected Product | Key Feature |

|---|---|---|---|

| Amines | R₂NH | β-Amino ketone | Favored under thermodynamic control |

| Thiols | RSH | β-Thio ketone | Highly effective soft nucleophiles |

| Enolates | Diethyl malonate | Michael adduct | C-C bond formation |

Cyclization and Annulation Reactions Mediated by this compound Analogues

The bifunctional nature of this compound and its derivatives makes them exceptionally useful building blocks in the synthesis of cyclic and heterocyclic systems. The compound can act as a three-carbon (C2-C4) or four-carbon electrophilic synthon, reacting with various nucleophiles to construct five- and six-membered rings.

Analogues of this compound are effective partners in formal [3+3] cyclocondensation reactions to produce highly substituted six-membered rings like salicylates and pyran-4-ones. In these reactions, the butenone derivative acts as the 1,3-dielectrophilic component.

A notable example is the Lewis acid-mediated reaction of fluorinated derivatives, such as 4,4-dimethoxy-1,1,1-trifluorobut-3-en-2-one, with 1,3-bis(silyloxy)-1,3-butadienes. researchgate.net The silyloxydiene serves as the three-carbon dinucleophilic partner. The choice of Lewis acid catalyst is crucial for directing the regioselectivity of the cyclization. For instance, using aluminum trichloride (B1173362) (AlCl₃) promotes the formation of functionalized trifluoromethyl-substituted salicylates. researchgate.net Mechanistic studies involving in-situ spectroscopic measurements have shown that the reaction proceeds through the formation of an aluminum trichloride bidentate-butenone adduct as a key intermediate. researchgate.net In contrast, using titanium tetrachloride (TiCl₄) with different butenone analogues can lead to the formation of pyran-4-ones or other cyclohexenone derivatives. researchgate.net

Table 3: Lewis Acid-Mediated [3+3] Cyclocondensations

| Butenone Analogue | Dinucleophile | Lewis Acid | Primary Product | Reference |

|---|---|---|---|---|

| 1,1,1-Trifluoro-4,4-dimethoxybut-3-en-2-one | 1,3-Bis(silyloxy)-1,3-butadiene | AlCl₃ | Methyl Salicylate | researchgate.net |

This compound is a versatile precursor for a wide array of nitrogen-containing heterocycles, reacting as a synthetic equivalent of a 1,3-diketone.

Pyrazoles: The synthesis of pyrazoles is classically achieved through the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives. dergipark.org.trbeilstein-journals.org The reaction of this compound or its enamine analogues with hydrazines follows this pattern. For example, (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one reacts with methylhydrazine under basic conditions to yield 1-methylpyrazole-3-carbaldehyde. The reaction proceeds via initial nucleophilic attack of the hydrazine at the carbonyl carbon (or conjugate addition followed by cyclization), subsequent condensation, and elimination of water and methanol (or dimethylamine) to form the aromatic pyrazole (B372694) ring.

Pyrimidines: Pyrimidines can be synthesized by reacting a 1,3-dicarbonyl component with a C-N-C dinucleophile like an amidine or urea. organic-chemistry.orgmdpi.com A related precursor, the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, reacts with various amidinium salts to afford 2-substituted pyrimidine-5-carboxylic esters. organic-chemistry.org By analogy, this compound can condense with amidines. The reaction involves the initial formation of a C-N bond, followed by intramolecular cyclization and dehydration/demethanolation to furnish the pyrimidine (B1678525) ring.

Quinolines: The Combes quinoline (B57606) synthesis provides a pathway to quinolines from the reaction of an aniline (B41778) with a β-diketone under acidic conditions. wikipedia.org this compound can serve as the β-diketone synthon. The reaction starts with the formation of an enamine intermediate from the aniline and the butenone. This is followed by an acid-catalyzed intramolecular electrophilic attack of the activated enamine onto the aniline ring, and subsequent dehydration to yield the fused quinoline structure. The substitution pattern on the aniline can influence the regiochemical outcome of the cyclization. wikipedia.org

The multiple reactive sites within this compound make it an ideal substrate for designing intramolecular reactions and complex cascade sequences. 20.210.105 A cascade reaction, or domino reaction, involves two or more bond-forming transformations that occur under the same reaction conditions without isolating intermediates. 20.210.105

A hypothetical, yet plausible, cascade could be initiated by attaching a nucleophilic group to a precursor of the butenone. For example, a molecule containing a tethered amine or alcohol nucleophile could be designed to undergo an intramolecular Michael addition onto the β-carbon. This would form a cyclic intermediate, which could then undergo further reactions. For instance, if the initial substrate has an ester group, the cyclic enolate formed after the Michael addition could undergo a subsequent intramolecular Dieckmann condensation or Claisen condensation, leading to the rapid construction of complex bicyclic or polycyclic systems in a single synthetic operation. Such strategies are highly valued for their efficiency and atom economy. 20.210.105

Aldol and Related Carbon-Carbon Bond Forming Reactions

The vinylogous nature of this compound, possessing both a ketone and a masked aldehyde functionality in the form of a dimethyl acetal, makes it a versatile building block in organic synthesis, particularly in carbon-carbon bond-forming reactions. Its reactivity can be precisely controlled, allowing for selective transformations at different positions.

The generation and subsequent reaction of enolates are fundamental to the application of this compound in C-C bond formation. bham.ac.ukwikipedia.org The presence of α-protons adjacent to the ketone carbonyl allows for deprotonation to form a resonance-stabilized enolate ion. masterorganicchemistry.com The choice of base and reaction conditions is crucial for controlling the regioselectivity and stereoselectivity of enolate formation. bham.ac.uk

Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) are typically employed to ensure complete and irreversible deprotonation, generating the lithium enolate of this compound. psu.eduyoutube.com This process is usually conducted at low temperatures, such as -78 °C, to prevent side reactions. psu.edu The resulting enolate is a potent nucleophile, with the negative charge delocalized between the α-carbon and the oxygen atom. wikipedia.orgmasterorganicchemistry.com While it is an ambident nucleophile, reactions with most electrophiles occur preferentially at the α-carbon, leading to the formation of a new carbon-carbon bond. masterorganicchemistry.comyoutube.com

The reactivity of the enolate can be further modulated by the addition of metal halides, which can lead to the formation of different metal enolates (e.g., magnesium, zinc, or titanium enolates) through transmetalation. psu.edu This alteration of the metal counterion can significantly influence the stereochemical outcome of subsequent reactions, such as aldol additions. psu.eduharvard.edu

Cross-aldol reactions, where the enolate of one carbonyl compound reacts with a different carbonyl partner, are powerful tools for constructing complex molecules. wikipedia.orgbyjus.com The enolate of this compound readily participates in cross-aldol condensations with various aldehydes. psu.edu When a chiral aldehyde is used as the electrophile, the reaction can proceed with diastereoselectivity, leading to the formation of stereochemically enriched products. psu.edunih.gov

The stereochemical outcome of these reactions is influenced by the geometry of the enolate (E or Z) and the nature of the metal counterion, as rationalized by models such as the Zimmerman-Traxler transition state model. harvard.edu This model proposes a chair-like, six-membered transition state involving the metal enolate and the aldehyde. The substituents on both the enolate and the aldehyde will preferentially occupy equatorial positions to minimize steric interactions, thus dictating the stereochemistry of the newly formed C-C bond and hydroxyl group. harvard.edu

In a study involving the lithium enolate of this compound and 2-alkoxyhexanals, the diastereoselectivity of the aldol adducts was investigated. psu.edu The addition of different metal halides to the lithium enolate was found to influence the ratio of the resulting diastereomers. For instance, the use of MgBr₂ with 2-benzyloxyhexanal resulted in a specific diastereomeric ratio of the aldol product. psu.edu The determination of this ratio often requires derivatization of the aldol adducts, for example, by cyclization to δ-lactones, to allow for separation and spectroscopic analysis. psu.edu

Table 1: Diastereoselectivity in the Cross-Aldol Reaction of this compound Enolates with 2-Alkoxyhexanals psu.edu

| Enolate Metal (from Li enolate + Metal Halide) | Aldehyde | Diastereomeric Ratio (syn:anti) |

| Li | 2-Benzyloxyhexanal | Data not specified |

| MgBr | 2-Benzyloxyhexanal | 70:30 |

| ZnCl | 2-Benzyloxyhexanal | 65:35 |

| Ti(OiPr)₃ | 2-Benzyloxyhexanal | 55:45 |

Beyond ionic pathways, the acetal functionality of this compound can be exploited in radical-based carbon-carbon bond-forming reactions. nih.gov Acetal groups can serve as precursors to alkyl radicals under specific conditions, often involving photoredox catalysis. nih.govchemrxiv.org This approach allows for the coupling of the acetal-derived radical with other radical species or suitable radical acceptors. chemrxiv.orgnih.gov

A general strategy involves the activation of a dialkyl acetal, such as the one present in this compound, via hydrogen atom transfer (HAT) or single-electron oxidation. For example, in Ni/photoredox-catalyzed systems, a bromine radical, generated in situ, can abstract a hydrogen atom from the acetal, leading to a radical intermediate that undergoes β-scission to release an alkyl radical. nih.govchemrxiv.org This radical can then participate in cross-coupling reactions. nih.gov

This type of reactivity opens up non-traditional disconnection approaches in synthesis, enabling the formation of C(sp³)–C(sp³) bonds from precursors that are not alkyl halides. nih.govnih.gov The cross-selectivity in these radical-radical couplings can be challenging to control, but orthogonal activation strategies, where each coupling partner is activated by a distinct mechanism, can lead to high yields of the desired cross-coupled product. nih.gov

Stability and Transformation of the Dimethoxy Acetal Functionality

The dimethoxy acetal group in this compound serves as a protected form of a β-formyl group. Its stability and the methods for its removal or transformation are critical for the synthetic utility of the parent molecule.

Acetals are generally stable to basic and nucleophilic conditions but are susceptible to cleavage under acidic conditions. organic-chemistry.orgorganic-chemistry.org The acid-catalyzed hydrolysis of the dimethoxy acetal in this compound regenerates the carbonyl functionality, a process known as deprotection. organic-chemistry.orgfiveable.me

The mechanism of hydrolysis involves protonation of one of the methoxy oxygens by an acid catalyst, typically a hydronium ion (H₃O⁺) from a dilute aqueous acid. vaia.comlibretexts.org This protonation turns the methoxy group into a good leaving group (methanol). Subsequent departure of methanol generates a resonance-stabilized oxocarbenium ion. vaia.com Nucleophilic attack by a water molecule on this electrophilic intermediate, followed by deprotonation, yields a hemiacetal. vaia.combath.ac.uk Further protonation of the remaining methoxy group and elimination of a second molecule of methanol leads to the formation of the final β-keto aldehyde. vaia.com

The reaction is an equilibrium process, and the use of a large excess of water can drive it to completion. libretexts.org The rate of hydrolysis can be influenced by factors such as the strength of the acid catalyst and temperature. scielo.brmdpi.com

Table 2: General Conditions for Acetal Deprotection organic-chemistry.orglibretexts.org

| Reagent System | Conditions | Description |

| Dilute aq. HCl or H₂SO₄ | Heating (reflux) | Standard method for hydrolysis. |

| Acetic acid / Water / THF | Room temperature or gentle heat | Milder conditions for sensitive substrates. |

| p-Toluenesulfonic acid (PTSA) in acetone/water | Room temperature | Often used for transacetalization or hydrolysis. |

Besides complete hydrolysis, the dimethoxy acetal group can undergo other selective transformations. One important reaction is transacetalization, where the acetal is converted to a different acetal by reacting it with another diol or alcohol in the presence of an acid catalyst. organic-chemistry.orgmdpi.com This is useful for changing the protecting group to one with different stability or properties without proceeding through the free aldehyde. The reaction is driven to completion by using the new alcohol as the solvent or by removing the displaced methanol. organic-chemistry.org

Furthermore, the acetal can be modified without complete cleavage. For example, Lewis acids can promote reactions at the acetal carbon. In some cases, the acetal can be a precursor for the formation of vinyl ethers under specific elimination conditions. The selective transformation of the acetal while the enone part of the molecule remains intact, or vice versa, allows for a high degree of synthetic flexibility, enabling the stepwise construction of complex molecular architectures.

Strategic Applications of 4,4 Dimethoxybut 3 En 2 One in Organic Synthesis

Construction of Polyketide Frameworks and Carbohydrate Mimics

While direct applications of 4,4-Dimethoxybut-3-en-2-one in polyketide synthesis are not extensively documented, its close structural analogue, 4,4-dimethoxybut-1-yne (B1619715), serves as a valuable synthon for these complex biomolecules. orgsyn.org This related C4 building block, which features a masked aldehyde and a terminal alkyne, has been effectively used in stereocontrolled strategies for constructing six-carbon polyketide fragments. orgsyn.org Polyketides are a large class of natural products known for their structural diversity and significant biological activities. nih.gov The synthesis of these molecules often relies on the iterative addition of two-carbon units, and building blocks like the C4 dimethoxy synthon provide a way to introduce key functionalities and extend the carbon chain in a controlled manner.

Similarly, 4,4-dimethoxybut-1-yne has been employed in the stereoselective synthesis of carbohydrates. orgsyn.org The ability to construct these polyhydroxylated structures highlights the utility of such synthons in creating complex stereochemical arrays. The masked aldehyde group is particularly important in these syntheses, as it can be deprotected at a later stage to reveal a reactive carbonyl group for cyclization or further functionalization, which is a key step in forming carbohydrate mimics and related structures.

Synthesis of Aromatic and Alicyclic Systems

The dual electrophilic nature of this compound makes it a valuable precursor for the synthesis of various cyclic compounds through cyclization and annulation reactions.

Synthesis of Toluene (B28343), o-Xylene (B151617), and NaphthalenesResearch has demonstrated that this compound is an effective precursor for the synthesis of simple and fused aromatic systems.crimsonpublishers.comIt reacts with various organometallic reagents and active methylene (B1212753) compounds to yield toluene, o-xylene, and substituted naphthalenes.crimsonpublishers.com

The synthesis of toluene can be achieved by reacting this compound with allyl magnesium chloride or allyl bromide, with the latter reaction being facilitated by the presence of zinc. crimsonpublishers.com Similarly, o-xylene is formed when the compound is reacted with crotyl bromide in the presence of zinc. crimsonpublishers.com

For the construction of naphthalenes, this compound can be reacted with benzyl (B1604629) magnesium chloride or phenylacetonitrile. crimsonpublishers.com These reactions provide a direct route to 2-methylnaphthalene (B46627) and 1-amino-2-methylnaphthalene, respectively, showcasing the compound's utility in building fused aromatic ring systems. crimsonpublishers.com

| Target Compound | Reagent(s) | Yield | Reference |

|---|---|---|---|

| Toluene | Allyl magnesium chloride | 63% | crimsonpublishers.com |

| Toluene | Allyl bromide / Zinc | 52% | crimsonpublishers.com |

| o-Xylene | Crotyl bromide / Zinc | 32% | crimsonpublishers.com |

| 2-Methylnaphthalene | Benzyl magnesium chloride | 53% | crimsonpublishers.com |

| 1-Amino-2-methylnaphthalene | Phenylacetonitrile | 61% | crimsonpublishers.com |

Precursor in the Synthesis of Complex Natural Products and Bioactive Molecules

The structural motifs present in this compound make it a suitable starting point for the synthesis of more complex molecules, including essential vitamins and related polyene systems.

Intermediates for Vitamin A and Related PolyenesVitamin A (retinol) is a diterpenoid essential for vision, immune function, and cellular growth.nih.govdurham.ac.ukIts industrial synthesis is a significant achievement in organic chemistry, often involving the assembly of a C20 carbon skeleton from smaller building blocks.durham.ac.ukthis compound has been utilized in the synthesis of isotopically labeled Vitamin A derivatives.mdpi.comSpecifically, for the preparation of [14,20,20,20-D4]-retinal, 4,4-dimethoxybut-2-one is first deuterated.mdpi.comThis labeled building block is then incorporated into the full carbon skeleton of retinal, demonstrating its role as a C4 precursor in the construction of this complex polyene.mdpi.com

Furthermore, the related synthon 4,4-dimethoxybut-1-yne has been used as an intermediate in stereocontrolled routes to complex polyenes, underscoring the value of this C4 structural unit in building the extended conjugated systems characteristic of Vitamin A and carotenoids. orgsyn.org

Asymmetric Synthesis of Chiral Quaternary Carbon Centers

The construction of chiral quaternary carbon centers, carbon atoms bonded to four distinct carbon substituents, represents a significant challenge in organic synthesis due to steric hindrance. masterorganicchemistry.com The development of catalytic asymmetric methods to create these centers is of paramount importance for accessing a wide range of biologically active molecules. wikipedia.org

This compound, as an α,β-unsaturated ketone, is an excellent Michael acceptor. wikipedia.orglibretexts.org This reactivity opens up the potential for its use in the asymmetric synthesis of chiral quaternary carbon centers. In a Michael addition reaction, a nucleophile adds to the β-carbon of the α,β-unsaturated system. libretexts.orgmasterorganicchemistry.com If a prochiral nucleophile with three different substituents is used in conjunction with a chiral catalyst, the conjugate addition to this compound could, in principle, generate a new chiral quaternary center with high enantioselectivity.

While specific examples detailing the use of this compound in asymmetric conjugate additions to form quaternary carbons are not prevalent in the surveyed literature, the principle is well-established with other α,β-unsaturated systems. nih.gov The presence of the dimethoxy acetal (B89532) at the 4-position offers a latent aldehyde functionality, which can be unveiled in subsequent synthetic steps for further molecular elaboration, adding to the synthetic utility of the potential products.

Building Blocks for Pharmaceutical Intermediates (e.g., Nevirapine precursors)

This compound serves as a valuable precursor to key intermediates in the synthesis of pharmaceuticals. A notable example is its connection to the production of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1. crimsonpublishers.com

The synthesis of Nevirapine often proceeds through the intermediate 4,4-dimethoxy-2-butanone (B155242). orgsyn.org This ketone is a crucial building block in the multi-step synthesis of the drug. crimsonpublishers.comcrimsonpublishers.com this compound is the direct α,β-unsaturated precursor to this key ketone intermediate. The conversion of the enone to the saturated ketone can be readily achieved through a conjugate reduction reaction.

Several methods have been reported for the synthesis of 4,4-dimethoxy-2-butanone, highlighting its importance as a chemical raw material. google.comwipo.int These methods often involve the Claisen ester condensation of acetone (B3395972) with a formic acid ester, followed by reaction with methanol (B129727) in the presence of an acid catalyst. google.com

| Starting Materials | Key Reaction Type | Reagents | Reference |

|---|---|---|---|

| Ethyl formate (B1220265), Acetone | Claisen Condensation | Sodium methoxide (B1231860), Sulfuric acid, Methanol | google.com |

| Methyl formate, Acetone | Claisen Condensation | Strong base (e.g., sodium methoxide) | google.com |

The availability of this compound as a stable, versatile precursor offers a strategic advantage in the synthesis of Nevirapine and other pharmaceutical agents that rely on the 4,4-dimethoxy-2-butanone scaffold.

Intermediates for Terpenes

Terpenes are a large and diverse class of naturally occurring organic compounds, many of which possess significant biological activity. juniperpublishers.com The synthesis of these often complex, polycyclic structures frequently relies on robust ring-forming reactions. The Robinson annulation is a classic and powerful method for the construction of six-membered rings, a common structural motif in terpenes and steroids. masterorganicchemistry.comjuniperpublishers.comresearchgate.net

The Robinson annulation involves a Michael addition followed by an intramolecular aldol (B89426) condensation. researchgate.net As a Michael acceptor, this compound is a potential substrate for the initial step of a Robinson annulation sequence. juniperpublishers.com The reaction of a ketone enolate with this compound would lead to a 1,5-diketone (with one of the carbonyls protected as an acetal), which could then undergo an intramolecular aldol condensation to form a cyclohexenone ring system.

While specific applications of this compound in the total synthesis of a named terpene are not explicitly detailed in the reviewed literature, its structural features make it a highly suitable candidate for such synthetic strategies. The use of this building block in a Robinson annulation could provide a streamlined entry into complex terpene skeletons, with the dimethoxy acetal group serving as a handle for further functionalization. The enantiospecific synthesis of the neurotrophic natural product jiadifenolide, for example, utilized a Robinson annulation as a key step. nih.gov

Contributions to Convergent Synthesis Strategies

This compound, as a functionalized four-carbon building block, is well-suited for use in convergent synthetic strategies. Its array of functional groups—a ketone, a double bond, and a protected aldehyde—allows for a variety of chemical manipulations. It can be elaborated into a more complex molecular fragment, which can then be coupled with another independently synthesized fragment in a convergent manner.

The versatility of such building blocks is a key theme in modern organic synthesis, enabling the modular assembly of complex natural products and other target molecules. nih.govnih.govrsc.org For example, a fragment derived from this compound could be further functionalized and then used in a coupling reaction, such as a Suzuki or Stille coupling, with another advanced intermediate. This approach allows for the rapid generation of molecular diversity and the efficient construction of complex target structures. The development of versatile building blocks that can be iteratively coupled is a powerful approach in small molecule synthesis. nih.gov

Computational and Spectroscopic Characterization in Research of 4,4 Dimethoxybut 3 En 2 One

Quantum Chemical Calculations (DFT) for Structural Elucidation and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for analyzing reaction mechanisms and predicting the outcomes of unknown reactions before undertaking experimental work. rsc.org These computational methods allow researchers to estimate chemical reaction pathways, including the energies of transition states and equilibria, thereby guiding the development of new synthetic methodologies. rsc.org

In the context of compounds like 4,4-Dimethoxybut-3-en-2-one, DFT is employed to calculate optimized molecular structures, including bond lengths and angles, as well as electronic properties. epstem.netepstem.net Key parameters derived from these calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting the molecule's reactivity. The energy gap between HOMO and LUMO (ΔEgap) indicates the chemical reactivity and kinetic stability of the molecule. epstem.net

For instance, theoretical calculations have been successfully used to explain the band shifts observed in UV-vis spectra that occur as a consequence of the formation of an aluminum trichloride (B1173362) bidentate-butenone adduct, an intermediate in the cyclocondensation reactions of the related compound 4,4-dimethoxy-1,1,1-trifluorobut-3-en-2-one. researchgate.netresearchgate.net This synergy between computational prediction and experimental observation is vital for detailed mechanistic understanding.

Table 1: Illustrative Electronic Properties from DFT Calculations for Enone Structures This table represents typical parameters obtained from DFT/B3LYP calculations for organic molecules similar to this compound, as specific data for the parent compound is not available in the provided search results.

| Parameter | Illustrative Value | Significance |

| Total Energy | -498.5 Hartree | Represents the total electronic energy of the optimized molecule. |

| HOMO Energy | -0.23 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -0.05 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 0.18 eV | The difference between LUMO and HOMO energies, indicating chemical reactivity. epstem.net |

This data is illustrative and based on typical values for similar compounds found in computational studies. epstem.netepstem.net

Spectroscopic Analysis in Mechanistic Studies (e.g., NMR for reaction intermediates)

Spectroscopic methods are critical for the real-time observation and characterization of transient species in chemical reactions, providing direct evidence for proposed mechanisms. nih.gov In the study of reactions involving derivatives of this compound, a combination of spectroscopic techniques has proven particularly insightful.

A key example is the investigation of AlCl₃-mediated cyclocondensation reactions involving 4,4-dimethoxy-1,1,1-trifluorobut-3-en-2-one. researchgate.netresearchgate.net Researchers utilized simultaneous in situ Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) and UV-vis spectroscopy to monitor the reaction in real time. researchgate.net These investigations unequivocally revealed the formation of an aluminum trichloride bidentate-butenone adduct as a crucial reaction intermediate. researchgate.netresearchgate.net

Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural assignment of the final products and any stable intermediates. nih.gov In studies of related cyclocondensation reactions, structure assignments of isomers were performed using a comprehensive suite of NMR techniques, including 1D, 2D, and heteronuclear Overhauser effect (het-NOE) experiments, which clarify chemical shifts and coupling constants. researchgate.net

Table 2: Application of Spectroscopic Methods in Mechanistic Studies

| Spectroscopic Technique | Application and Findings | Reference |

| In situ ATR-FTIR/UV-vis | Real-time monitoring of AlCl₃-mediated cyclocondensation reactions. | researchgate.netresearchgate.net |

| Identification of an aluminum trichloride bidentate-butenone adduct as a reaction intermediate. | researchgate.netresearchgate.net | |

| 1D and 2D NMR | Used for the structural assignment of isomers based on chemical shifts and coupling constants in related systems. | researchgate.net |

| het-NOE NMR | Provides through-space correlation data to confirm the stereochemistry and constitution of complex products. | researchgate.net |

Future Perspectives and Emerging Research Directions

Development of Sustainable Synthetic Protocols for 4,4-Dimethoxybut-3-en-2-one Chemistry

The drive towards environmentally benign chemical processes is a major focus in modern chemistry. numberanalytics.comsigmaaldrich.cn Future research concerning this compound will undoubtedly prioritize the development of sustainable synthetic protocols. This involves moving away from traditional methods that may utilize harsh reagents or generate significant waste, towards greener alternatives.

Key areas of development include:

Catalytic Approaches: The use of catalysts, particularly those that are non-toxic and can be recycled, is a cornerstone of green chemistry. rsc.org Research is anticipated to focus on identifying novel catalysts that can efficiently promote the synthesis and transformations of this compound. This includes exploring biocatalysis, where enzymes are used to carry out specific chemical reactions with high selectivity and under mild conditions. researchgate.net

Renewable Feedstocks: Investigating the synthesis of this compound and its derivatives from renewable resources is a critical long-term goal. numberanalytics.com This would reduce the reliance on petrochemical-based starting materials and contribute to a more sustainable chemical industry.

Alternative Solvents: The use of safer, more environmentally friendly solvents is another key aspect of green chemistry. sigmaaldrich.cn Research will likely explore the use of water, supercritical fluids, or ionic liquids as reaction media for the chemistry of this compound.

An example of a move towards greener synthesis is the use of p-toluenesulfonic acid (PTSA) as a metal-free catalyst for the synthesis of β-ketoacetals from β-chlorocinnamaldehyde and dihydroxy alcohols. researchgate.netpreprints.org This approach offers an economical and environmentally benign alternative to traditional methods. researchgate.netpreprints.org

Expanding Catalytic Applications in its Transformations

The inherent reactivity of this compound makes it an ideal substrate for a variety of catalytic transformations. Future research will likely focus on expanding the scope of these reactions, particularly in the realm of asymmetric catalysis.

Table 1: Emerging Catalytic Transformations of this compound and Related Enol Ethers

| Catalytic Transformation | Catalyst Type | Potential Products | Significance |

| Asymmetric C-H Activation | Rhodium-based catalysts | Chiral building blocks | Enables the direct and enantioselective formation of C-C bonds. acs.orgresearchgate.net |

| Asymmetric Aldol (B89426) Reactions | Proline and its derivatives | β-hydroxy ketones | Provides access to key structural motifs in natural products and pharmaceuticals. researchgate.netwikipedia.org |

| [3+3] Cyclocondensations | Lewis acids (e.g., TiCl4, Me3SiOTf) | Fluorinated salicylates and pyran-4-ones | Offers a regioselective route to complex heterocyclic structures. researchgate.netresearchgate.net |

The development of asymmetric catalytic reactions is of paramount importance as it allows for the synthesis of single enantiomers of chiral molecules, which is crucial in the pharmaceutical industry. nih.govyork.ac.uk For instance, the enantioselective C-H activation of silyl (B83357) enol ethers, a class of compounds structurally related to this compound, has been demonstrated using rhodium catalysts, opening up new avenues for creating chiral centers with high precision. acs.org

Advanced Functionalization and Derivatization Strategies

To broaden the utility of this compound, researchers are exploring advanced strategies for its functionalization and derivatization. This involves the selective introduction of new atoms or functional groups into the molecule to create novel derivatives with tailored properties.

Key strategies include:

C-H Functionalization: This powerful technique allows for the direct conversion of C-H bonds into C-C or C-heteroatom bonds, streamlining synthetic pathways. nsf.govacs.org The application of C-H functionalization to the vinyl ether moiety of this compound could lead to a diverse range of new compounds. acs.org

Derivatization of the Carbonyl Group: The ketone functionality can be targeted for various transformations, such as reduction to an alcohol, or reaction with nucleophiles to form more complex structures. ddtjournal.comsigmaaldrich.com For example, derivatization with reagents like hydroxylamine (B1172632) can improve the ionization efficiency for mass spectrometry analysis. ddtjournal.com

Modification of the Acetal (B89532) Group: The dimethoxy acetal can be hydrolyzed to reveal the aldehyde, which can then undergo a wide range of subsequent reactions. This "masked" functionality is a key feature of the compound's versatility.

The development of new derivatization reagents and methodologies will be crucial for expanding the chemical space accessible from this compound. spectroscopyonline.com

Exploration of Novel Applications as a Synthon in Advanced Materials Science and Drug Discovery

The unique structural features of this compound make it a valuable synthon, or building block, for the construction of more complex molecules with interesting properties. Future research will focus on harnessing this potential in the fields of advanced materials science and drug discovery.

In materials science , the ability of this compound and its derivatives to participate in polymerization and cross-linking reactions could be exploited to create novel polymers with specific electronic or optical properties. Its enone structure suggests potential applications in the development of organic electronic materials.

In drug discovery , this compound serves as a precursor for the synthesis of various heterocyclic compounds, which are common scaffolds in many pharmaceuticals. researchgate.net For instance, it is a key intermediate in the synthesis of certain quinoline (B57606) derivatives. clockss.org The ability to generate a library of diverse derivatives from this single starting material is highly advantageous for screening for biological activity. A derivative, methyl 3-amino-4,4-dimethoxybut-2-enoate, is used in the synthesis of Nilvadipine, a calcium channel blocker. innospk.com

The exploration of this compound in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, is another promising avenue. This approach aligns with the principles of green chemistry by improving efficiency and reducing waste. rsc.org

Q & A

Q. What are the optimal synthetic routes for 4,4-Dimethoxybut-3-en-2-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation between methyl vinyl ketone derivatives and methoxy-substituted aldehydes. Key variables include solvent polarity (e.g., ethanol vs. DMF), temperature (60–100°C), and catalyst choice (e.g., NaOH for base-catalyzed aldol addition). Yield optimization requires monitoring by TLC and GC-MS to identify intermediates. For example, excess methoxy groups may necessitate inert atmospheres to prevent oxidation .

- Example Reaction Conditions :

| Reagents | Solvent | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Methyl vinyl ketone + 4-methoxybenzaldehyde | Ethanol | NaOH | 80 | 65–72 |

| Dimethyl acetylene dicarboxylate + methoxy-substituted enolate | THF | LDA | -78 → RT | 55–60 |

Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?

- Methodological Answer : Combine NMR (¹H, ¹³C, DEPT-135) to identify methoxy (δ ~3.8 ppm) and α,β-unsaturated ketone (δ ~6.2–6.8 ppm for enone protons) groups. IR confirms C=O stretch (~1680 cm⁻¹) and conjugated C=C (~1600 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 170.0943). X-ray crystallography (using SHELXL ) resolves stereoelectronic effects in crystalline form.

Q. What are the common applications of this compound in organic synthesis?

- Methodological Answer : The enone system serves as a dienophile in Diels-Alder reactions to construct six-membered rings. Its electron-withdrawing methoxy groups enhance reactivity in Michael additions. For instance, it participates in asymmetric catalysis with chiral organocatalysts (e.g., proline derivatives) to generate stereocenters .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns vs. computational predictions) be resolved?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotamers) or solvent-dependent conformational changes. Use variable-temperature NMR to identify slow-exchange systems. Cross-validate with DFT calculations (B3LYP/6-31G* level) to model electronic environments. For example, unexpected coupling constants may reflect through-space interactions rather than vicinal coupling .

Q. What computational strategies are effective for modeling the reactivity of this compound in complex reaction systems?

- Methodological Answer : Hybrid QM/MM simulations can model solvent and catalyst interactions. For nucleophilic attacks, compute Fukui indices (using Gaussian 16) to identify electrophilic centers. Machine learning (e.g., Random Forest models trained on PubChem data ) predicts regioselectivity in multi-step reactions. Validate with kinetic isotope effect (KIE) studies.

Q. How do surface adsorption properties of this compound influence its stability in heterogeneous catalysis?

- Methodological Answer : Use microgravimetric analysis (QCM-D) to measure adsorption on metal oxides (e.g., SiO₂, TiO₂). In situ DRIFTS identifies surface intermediates. Methoxy groups enhance hydrophobicity, reducing water-induced decomposition on acidic catalysts. Compare with TGA-MS data to correlate desorption events with mass loss .

Q. What advanced statistical methods are recommended for analyzing kinetic data from enone-based reactions?

- Methodological Answer : Apply nonlinear regression (e.g., Levenberg-Marquardt algorithm) to fit time-dependent concentration profiles. For competing pathways, use multivariate ANOVA to isolate temperature or solvent effects. Bootstrap resampling quantifies uncertainty in rate constants (e.g., k = 0.45 ± 0.03 s⁻¹) .

Data Contradiction & Validation

Q. How should researchers address inconsistencies between experimental and computational bond-length predictions in X-ray structures?

- Methodological Answer : Overlay experimental (SHELXL-refined ) and DFT-optimized geometries. Discrepancies >0.05 Å may indicate crystal packing forces. Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions. For example, C=O bond elongation in crystals vs. gas-phase models often reflects hydrogen bonding .

Q. What protocols validate the purity of this compound in multi-step syntheses?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.